molecular formula C42H85NO5 B8019865 Elasticamide

Elasticamide

Cat. No.: B8019865
M. Wt: 684.1 g/mol
InChI Key: ZFUXWVVVWGWGPQ-QLLOZFISSA-N
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Description

Structural Analysis of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol

Molecular Architecture and Stereochemical Configuration

Backbone Conformation of Octadecane-1,3,4-triol

The octadecane-1,3,4-triol backbone consists of an 18-carbon chain with hydroxyl groups at positions 1, 3, and 4. This arrangement creates a rigid, amphipathic structure:

  • C1 hydroxyl : Positioned at the terminal carbon, it participates in intermolecular hydrogen bonding with adjacent ceramides or water molecules.
  • C3 and C4 hydroxyls : These form intramolecular hydrogen bonds with the amide group of the hydroxytetracosanoyl chain, stabilizing the molecule’s folded conformation.

Neutron diffraction studies of analogous phytoceramides (e.g., CER NP) confirm that the triol backbone adopts an extended conformation in lipid bilayers, with the hydroxyl groups oriented toward the aqueous interface. This orientation maximizes polar interactions while allowing the hydrophobic chains to align within the lipid matrix.

Hydroxytetracosanoyl Group Orientation and Hydrogen Bonding Networks

The hydroxytetracosanoyl group (C24:0, 2'-OH) is esterified to the triol backbone via an amide linkage. Key features include:

  • 2'-Hydroxyl group : Introduces a secondary hydrogen bond donor, enhancing headgroup interactions. Infrared spectroscopy shows this group forms strong hydrogen bonds with adjacent ceramides (Amide I frequency: 1,640–1,650 cm⁻¹).
  • Acyl chain length : The 24-carbon chain promotes van der Waals interactions with neighboring lipids, favoring hexagonal packing over orthorhombic arrangements.

In hydrated films, the hydroxytetracosanoyl group exhibits limited water penetration until temperatures exceed 65°C, indicating robust H-bond networks that resist hydration. This property is critical for maintaining skin barrier integrity under stress.

Absolute Configuration at Chiral Centers (2S,3S,4R,2'R)

The stereochemistry of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol is defined by four chiral centers:

Chiral Center Configuration Role in Structure
C2 S Determines amide linkage orientation; influences lipid bilayer curvature.
C3 S Stabilizes intramolecular H-bonds with the C4 hydroxyl.
C4 R Orients the C4 hydroxyl for intermolecular interactions with cholesterol.
C2' (acyl) R Positions the 2'-hydroxyl for cross-linking with adjacent ceramides.

The (2S,3S,4R,2'R) configuration ensures optimal alignment of functional groups for bilayer integration. Molecular dynamics simulations of similar phytoceramides show that inversion at any chiral center disrupts lipid packing and increases membrane permeability.

Physicochemical Properties

Molecular Formula and Weight
Property Value Source
Molecular formula C₄₂H₈₅NO₅
Molecular weight 684.1 g/mol
CAS registry number 154801-30-6
SMILES CCCCCCCCCCCCCCCCCCCCC@HO
Thermal Behavior and Phase Transitions
  • Melting point : 98–102°C (predicted via analogy to CER NP).
  • Chain packing transitions :
    • Hexagonal → liquid disordered: 75°C (FTIR data).
    • Orthorhombic phases are absent due to steric hindrance from the 2'-hydroxyl.

Biological Relevance in Stratum Corneum

Role in Lipid Matrix Organization

In the stratum corneum, 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol integrates into the long-periodicity phase (LPP) alongside cholesterol and free fatty acids. Key interactions include:

  • Headgroup H-bonding : Stabilizes the LPP’s trilayer structure, with the acyl chain localized centrally.
  • Chain length compatibility : The C24 acyl chain aligns with C24 free fatty acids, minimizing voids in the lipid matrix.

Comparative studies show phytoceramides increase membrane permeability by 15–20% relative to sphingosine ceramides, likely due to reduced orthorhombic packing.

Implications for Skin Barrier Dysfunction

Mutations in enzymes involved in phytoceramide synthesis (e.g., ceramide synthase 3) correlate with atopic dermatitis and psoriasis. Replacement of phytoceramides with non-hydroxylated species disrupts LPP formation, leading to transepidermal water loss rates exceeding 30 g/m²/hr.

Properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXWVVVWGWGPQ-QLLOZFISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152146
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154801-30-6
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154801-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2'-HYDROXYTETRACOSANOYLAMINO)-OCTADECANE-1,3,4-TRIOL, (2S,3S,4R,2'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK3J2NNE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Carbodiimide-Mediated Coupling

A foundational synthetic approach involves coupling sphingoid bases with hydroxy fatty acids using carbodiimide reagents. This method, adapted from general ceramide synthesis protocols, proceeds as follows:

Steps :

  • Activation : 2R-Hydroxytetracosanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.

  • Coupling : The activated acid reacts with 1,3,4-trihydroxyoctadecan-2-amine (phytosphingosine base) under nitrogen at 25°C for 12–24 hours.

  • Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:1 gradient) followed by recrystallization from methanol.

Key Data :

ParameterValue
Yield60–75%
Purity (HPLC)≥98%
Stereochemical IntegrityRetained via chiral substrates

Protecting Group Strategies

To enhance regioselectivity during synthesis, tetraacetylated intermediates are employed:

Procedure :

  • Acetylation : Phytosphingosine is treated with acetic anhydride/pyridine to protect hydroxyl groups.

  • Coupling : The protected sphingoid base reacts with 2R-hydroxytetracosanoyl chloride.

  • Deprotection : Basic hydrolysis (K₂CO₃/MeOH/H₂O) removes acetyl groups.

Advantages :

  • Minimizes side reactions at hydroxyl sites.

  • Improves solubility in organic solvents during coupling.

Isolation from Natural Sources

Plant-Derived Extraction

The compound has been isolated from:

  • Evodia rutaecarpa fruits : Ethanol extracts subjected to silica gel chromatography and preparative HPLC.

  • Rice bran oil by-products : Sequential solvent extraction (CHCl₃/MeOH), followed by reverse-phase HPLC.

Extraction Data :

SourceYield (mg/kg)PurityReference
Evodia rutaecarpa12.495%
Rice bran by-products8.798%

Fungal Sources

Russula cyanoxanotha basidiomycetes yield the compound via:

  • Ethanol/chloroform-methanol (2:1) extraction.

  • Fractionation on Sephadex LH-20.

  • Final purification by C18 HPLC.

Key Metrics :

  • Yield : 9.2 mg per 1 kg dried fruiting bodies.

  • Characterization : NMR (¹H, ¹³C) and high-resolution MS.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 5.35 (m, sphingoid base CH-OH), δ 2.15–2.30 (amide NH), δ 1.25 (C24 fatty acid chain).

  • HRMS : m/z 684.6321 [M+H]⁺ (calc. 684.6308 for C₄₂H₈₅NO₅).

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), acetonitrile/isopropanol gradient, UV detection at 205 nm.

  • Melting Point : 118–121°C (decomposes).

Challenges and Optimization

Synthetic Limitations

  • Low Solubility : Long alkyl chains (C18/C24) necessitate polar aprotic solvents (DMF, DMSO) during coupling.

  • Stereochemical Drift : Racemization at C2 of the fatty acid occurs above 30°C; strict temperature control is critical.

Scalability Improvements

  • Enzymatic Catalysis : Lipase-mediated esterification reduces side products in fatty acid activation.

  • Flow Chemistry : Continuous-flow systems enhance reaction efficiency for large-scale production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Chemical Synthesis60–75981,200Moderate
Plant Isolation0.8–1.295–982,500Low
Fungal Fermentation0.5–0.9903,800Low

Data synthesized from Refs.

Emerging Techniques

  • Synthetic Biology : Engineered Saccharomyces cerevisiae strains producing phytoceramides via heterologous expression of serine palmitoyltransferase and ceramide synthase.

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

2-(2’-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Biological Activities

Inhibitory Effects on Phospholipase A2 (PLA2)
Recent studies have demonstrated that 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol exhibits selective inhibitory activity against phospholipase A2 (PLA2) secreted from Crotalus adamanteus venom. This activity is particularly notable as it shows no inhibition against PLA2 from bee venom (Apis mellifera) . Such selectivity suggests potential therapeutic applications in managing snakebite envenomation and other conditions where PLA2 plays a role.

Pharmaceutical Development

The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating conditions associated with PLA2 activity, such as inflammatory diseases and certain types of cancer.

Biochemical Studies

Due to its unique structure and inhibitory properties, it can be utilized in biochemical assays to study enzyme mechanisms and interactions with lipid membranes. This can provide insights into cellular processes and signaling pathways influenced by PLA2.

Nanotechnology

The long hydrophobic chain of the compound allows for its incorporation into lipid-based nanocarriers. These carriers can enhance the delivery of hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

Case Studies

StudyFocusFindings
Study on PLA2 InhibitionInvestigated the inhibitory effects of the compound on PLA2 from snake venomShowed selective inhibition against Crotalus adamanteus PLA2 but not against Apis mellifera PLA2
Lipid Nanocarrier DevelopmentExplored the use of the compound in creating lipid-based drug delivery systemsDemonstrated improved solubility and stability of hydrophobic drugs when encapsulated in lipid carriers containing the compound

Mechanism of Action

The mechanism of action of 2-(2’-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol involves its interaction with cell membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The compound’s hydroxyl groups and amide bond play crucial roles in its binding to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Cerebrosides and Analogs

Compound Name Molecular Formula Source Key Structural Differences Biological Activity Reference
2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol C₄₂H₈₅NO₅ Russula subnigricans, Inula cappa 24-carbon hydroxytetracosanoyl chain PLA₂ inhibition (snake venom-specific)
(2S,3S,4R,8E)-2-[(2'R)-2'-hydroxydocosanosylamino]-octadecane-1,3,4-triol C₄₀H₈₁NO₅ (estimated) Inula cappa 22-carbon hydroxydocosanosyl chain Not reported; likely similar PLA₂ modulation
Soyacerebroside I C₄₀H₇₅NO₉ Soybean Shorter acyl chain (C18), additional hydroxyl groups Anticancer, neuroprotective
Momor-cerebroside I C₄₂H₈₃NO₅ Momordica charantia (bitter melon) Unsaturated acyl chain Antidiabetic, anti-inflammatory
2-(2'-Hydroxyhexacosanoylamino)-octadecane-1,3,4-triol C₄₄H₈₉NO₅ (estimated) Inula cappa 26-carbon hydroxyhexacosanoyl chain Hypothesized enhanced membrane interaction

Key Findings

Chain Length and Bioactivity :

  • Increasing acyl chain length (e.g., from C22 to C26) correlates with altered solubility and membrane affinity. For example, the C24 chain in the target compound optimizes PLA₂ inhibition by balancing hydrophobicity and binding specificity .
  • Soyacerebroside I (C18 acyl chain) lacks PLA₂ inhibition but shows anticancer activity due to polar hydroxyl groups enhancing cellular uptake .

Stereochemical Specificity :

  • The (2S,3S,4R,2'R) configuration is essential for PLA₂ selectivity. Analogs with inverted stereochemistry (e.g., 2'R→2'S) lose inhibitory potency .

Ecotoxicological Impact :

  • Unlike shorter-chain cerebrosides, the target compound’s long acyl chain contributes to high aquatic toxicity (H400: "toxic to aquatic life") .

Biological Activity

2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, also known as 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, is a complex lipid compound with significant biological activities. This article explores its biological properties, including its effects on enzymatic activity, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C50H93NO9
  • CAS Number : 340702-68-3
  • Molecular Weight : 841.3 g/mol

Enzymatic Inhibition

Research indicates that 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol exhibits selective inhibitory activity against phospholipase A2 (PLA2) secreted from Crotalus adamanteus venom. In contrast, it shows no activity against PLA2 from bee venom (Apis mellifera) at a concentration of 100 µg/mL .

Enzyme SourceInhibition Activity
Crotalus adamanteusActive
Apis melliferaInactive

Cytotoxicity and Antiproliferative Effects

The compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, studies reveal that certain derivatives of similar lipid compounds exhibit IC50 values indicating potent antiproliferative activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2) .

Cell LineIC50 (µg/mL)
MCF-77.34
HepG213.2

The biological activity of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol is thought to be mediated through its interactions with cellular membranes and signaling pathways. The compound's lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound enzymes.

Study on Antioxidant Properties

A recent study investigated the antioxidant properties of related compounds and their ability to mitigate oxidative stress in cellular models. The results suggested that these compounds can enhance the levels of endogenous antioxidants like glutathione (GSH), thereby protecting cells from oxidative damage .

Cytotoxicity in Cancer Models

In a comparative analysis of various alkylamides and their derivatives, the compound was shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Basic Question: What advanced spectroscopic and chromatographic methods are recommended for structural elucidation of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol?

Methodological Answer:
For comprehensive structural characterization, employ high-resolution mass spectrometry (HR-MS) to determine molecular weight and fragmentation patterns, coupled with nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) to resolve stereochemistry and functional groups. Cross-reference spectral data with databases such as HMDB (HMDB04610) or ChEBI (CHEBI:46961) for validation . For purity assessment, use HPLC with evaporative light scattering detection (ELSD) or UHPLC-MS to separate and quantify isomers or contaminants.

Basic Question: How can researchers optimize the synthesis of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol using statistical experimental design?

Methodological Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use a central composite design to evaluate critical variables (e.g., reaction temperature, solvent polarity, and acyl donor stoichiometry). Analyze responses (yield, purity) via ANOVA to identify significant factors. This method reduces the number of experiments by 40–60% while maintaining robustness, as demonstrated in sphingolipid synthesis optimization .

Advanced Question: How can contradictions in reported biological activities of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol be systematically resolved?

Methodological Answer:
Address discrepancies through meta-analysis of dose-response data and standardized assay protocols . For instance, inconsistencies in ceramide-mediated apoptosis studies may arise from cell line variability or impurity profiles. Implement orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activity assays) and validate purity via LC-MS/MS . Cross-check results with structural analogs like N-Stearoyl Phytosphingosine (Ceramide 3) to isolate structure-activity relationships .

Basic Question: What computational tools are suitable for modeling the interaction of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol with biological targets?

Methodological Answer:
Use molecular docking software (AutoDock Vina, Schrödinger Suite) to predict binding affinities with sphingolipid receptors (e.g., S1PR1). Pair this with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Advanced Question: What strategies are effective for isolating 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol from complex mixtures?

Methodological Answer:
Employ multi-step chromatographic purification :

Normal-phase silica chromatography for initial separation using gradient elution (hexane:ethyl acetate).

Reverse-phase C18 HPLC with acetonitrile/water gradients for fine resolution.

Preparative TLC for small-scale isolation.
Monitor purity at each stage via LC-ELSD and characterize intermediates using FT-IR to track hydroxyl and amide functional groups .

Advanced Question: How can researchers design in vitro assays to evaluate the role of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol in sphingolipid metabolism?

Methodological Answer:
Develop a dual-reporter system in HEK293 or HepG2 cells:

Transfect cells with sphingosine kinase 1 (SPHK1) luciferase reporters to monitor enzymatic activity.

Use LC-MS-based lipidomics to quantify downstream metabolites (e.g., sphingosine-1-phosphate).

Include pharmacological inhibitors (e.g., Fingolimod for S1P receptor blockade) to confirm specificity. Normalize data to cellular protein content or housekeeping genes .

Basic Question: What databases and resources provide reliable structural and metabolic data for 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol?

Methodological Answer:
Consult HMDB (HMDB04610) for metabolic pathways, ChEMBL (CHEMBL236036) for bioactivity data, and LipidMAPS (LMSP01030001) for classification as a sphingoid base. For spectral validation, use mzCloud or PubChem (CID 122121) . Cross-reference IUPAC names and stereochemistry via ChemSpider (108921) to avoid misidentification .

Advanced Question: How can quantum chemical calculations enhance the understanding of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol’s stability under varying pH conditions?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model protonation states and hydrolysis pathways. Calculate Gibbs free energy changes for amide bond cleavage at pH 2–10. Validate predictions with kinetic stability assays using HPLC to monitor degradation products. Compare results with analogs like 4-Hydroxysphinganine to identify structural determinants of stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elasticamide
Reactant of Route 2
Reactant of Route 2
Elasticamide

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